

An In-depth Technical Guide to PCM19 (BRACO-19)

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Compound of Interest			
Compound Name:	PCM19		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **PCM19**, also known as BRACO-19. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of G-quadruplex ligands. This document details the chemical structure, mechanism of action, quantitative biological data, and key experimental protocols related to BRACO-19.

Chemical Structure and Properties

BRACO-19 is a synthetic, trisubstituted acridine derivative. Its chemical identity has been firmly established through various analytical techniques.

IUPAC Name: N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide)[1]

Molecular Formula: C35H43N7O2

Canonical SMILES:

C1CN(CCC1)CCC(=O)NC2=CC3=C(C=C2)C(=NC4=CC=C(C=C4)N(C)C)C5=C(N=C35)C=C(C=C5)NC(=O)CCN6CCCC6

Property	Value	Reference
Molecular Weight	593.8 g/mol	PubChem CID: 9808666
CAS Number	351351-75-2	PubChem CID: 9808666
Solubility	Good solubility in water and physiological buffers (at least 2 mg/mL at pH ≤ 7.4)	[2]
Protein Binding	38% to human serum albumin	[2]

The synthesis of BRACO-19 has been established and is described in the scientific literature, providing a clear path for its chemical production for research and development purposes[3].

Mechanism of Action: A Dual Inhibitor of Telomerase Function



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BRACO-19's primary mechanism of action is the stabilization of G-quadruplex (G4) structures, particularly within the telomeric regions of DNA. This interaction leads to the inhibition of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells.

G-Quadruplex Stabilization

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. The single-stranded 3' overhang of telomeres is a prime location for the formation of these structures. BRACO-19 binds to and stabilizes these G-quadruplexes, effectively "capping" the telomere end[4][5]. This stabilization prevents the binding of telomerase, thereby inhibiting its catalytic activity[5][6]. Molecular dynamics simulations suggest that BRACO-19 preferentially binds to the parallel G-quadruplex scaffold through end-stacking and groove binding interactions[4].

Inhibition of Telomerase Activity

By stabilizing the G-quadruplex, BRACO-19 prevents telomerase from accessing the 3' telomeric overhang, which is necessary for the addition of telomeric repeats. This leads to a progressive shortening of telomeres with each cell division[5].

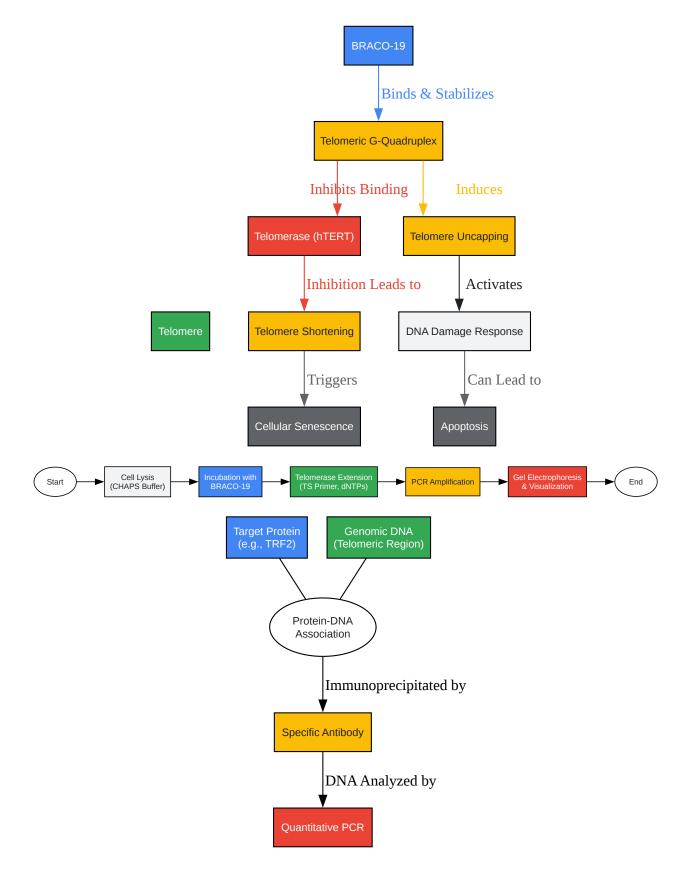
Downstream Cellular Consequences

The inhibition of telomerase and subsequent telomere shortening trigger a cascade of cellular events, including:

- Telomere Uncapping and DNA Damage Response: The stabilized G-quadruplex can be recognized as a form of DNA damage, leading to the activation of DNA damage response pathways[7][8].
- Displacement of Telomere-Binding Proteins: BRACO-19 has been shown to displace key telomere-binding proteins, such as TRF2 and POT1, from the telomeres, further contributing to telomere dysfunction[8].
- Cellular Senescence and Apoptosis: The cumulative effect of telomere shortening and dysfunction is the induction of cellular senescence (a state of irreversible growth arrest) and apoptosis (programmed cell death) in cancer cells[5][7][8].
- Inhibition of hTERT Expression: Studies have shown that BRACO-19 treatment leads to a significant reduction in the nuclear expression of the catalytic subunit of telomerase, hTERT[5][6].

The following diagram illustrates the proposed signaling pathway of BRACO-19.





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